molecular formula C16H16N4O2 B7571427 1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone

1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone

Cat. No. B7571427
M. Wt: 296.32 g/mol
InChI Key: YLLLMNCCLNPLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone is a chemical compound that has gained attention in scientific research due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of 1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone involves the inhibition of specific enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and cell growth. Additionally, it has been shown to inhibit the activity of heat shock protein 90, which is involved in protein folding and stability.
Biochemical and Physiological Effects:
1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress, which are implicated in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative disorders. Additionally, it has been shown to have low toxicity in animal studies. One limitation of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

For research on 1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone include further studies on its mechanism of action and potential therapeutic applications. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound in vivo are needed to determine its potential as a therapeutic agent. Finally, studies on the structure-activity relationship of this compound may lead to the development of more potent analogs.

Synthesis Methods

The synthesis of 1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone involves the reaction of 2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine with 1H-indazole-7-carbaldehyde in the presence of a catalyst. The resulting product is purified through column chromatography to obtain the final compound.

Scientific Research Applications

1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone has been studied for its potential applications in drug development. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-10-8-13(19-22-10)14-6-3-7-20(14)16(21)12-5-2-4-11-9-17-18-15(11)12/h2,4-5,8-9,14H,3,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLLMNCCLNPLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCN2C(=O)C3=CC=CC4=C3NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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